molecular formula C16H24ClNO7 B5124537 2-[2-[2-(2-Chloro-4-methylphenoxy)ethoxy]ethyl-methylamino]ethanol;oxalic acid

2-[2-[2-(2-Chloro-4-methylphenoxy)ethoxy]ethyl-methylamino]ethanol;oxalic acid

Cat. No.: B5124537
M. Wt: 377.8 g/mol
InChI Key: ANZRNTIUYFGUSM-UHFFFAOYSA-N
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Description

2-[2-[2-(2-Chloro-4-methylphenoxy)ethoxy]ethyl-methylamino]ethanol; oxalic acid is a complex organic compound with a molecular formula of C14H22ClNO3. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of a chloro-methylphenoxy group, which imparts unique chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-(2-Chloro-4-methylphenoxy)ethoxy]ethyl-methylamino]ethanol typically involves multiple steps. One common synthetic route starts with the reaction of 2-chloro-4-methylphenol with ethylene oxide to form 2-(2-chloro-4-methylphenoxy)ethanol. This intermediate is then reacted with ethylene oxide again to produce 2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethanol. The final step involves the reaction of this intermediate with methylamine to yield the target compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The reactions are typically carried out in controlled environments with precise temperature and pressure conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-(2-Chloro-4-methylphenoxy)ethoxy]ethyl-methylamino]ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[2-[2-(2-Chloro-4-methylphenoxy)ethoxy]ethyl-methylamino]ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-[2-(2-Chloro-4-methylphenoxy)ethoxy]ethyl-methylamino]ethanol involves its interaction with specific molecular targets. The chloro-methylphenoxy group plays a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may interfere with cellular signaling pathways and enzyme functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[2-[2-(2-Chloro-4-methylphenoxy)ethoxy]ethyl-methylamino]ethanol lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the chloro-methylphenoxy group, along with the ethoxy and methylamino groups, makes it a versatile compound with diverse applications.

Properties

IUPAC Name

2-[2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl-methylamino]ethanol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClNO3.C2H2O4/c1-12-3-4-14(13(15)11-12)19-10-9-18-8-6-16(2)5-7-17;3-1(4)2(5)6/h3-4,11,17H,5-10H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANZRNTIUYFGUSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOCCN(C)CCO)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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